N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE is a complex organic compound that features a quinoline moiety linked to a benzene diamine structure through a thiomorpholine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the thiomorpholine carbonyl group. The final step involves the coupling of this intermediate with benzene-1,4-diamine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the thiomorpholine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiomorpholine group may interact with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: This compound features a similar benzene diamine core but with pyridine substituents instead of the quinoline-thiomorpholine structure.
2,4-Disubstituted thiazoles: These compounds share the heterocyclic nature and potential biological activities but differ in their specific functional groups and overall structure.
Uniqueness
N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE is unique due to its combination of a quinoline moiety with a thiomorpholine carbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[4-(dimethylamino)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-25(2)17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(27)26-11-13-28-14-12-26/h3-10,15H,11-14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMGTUDZQAGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.